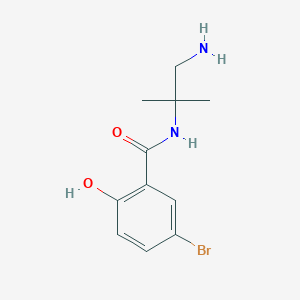
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) activity. It was first synthesized by Novartis in 2005 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide selectively inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces inflammation, and promotes apoptosis in cancer cells. In animal models, this compound has been shown to reduce the severity of autoimmune disorders such as multiple sclerosis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in lab experiments is its selectivity for PKC inhibition. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. Additionally, this compound may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a selective inhibitor of PKC activity that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects and may have potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with N-(2-amino-2-ethylbutyl)amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use in the treatment of multiple sclerosis and psoriasis.
Eigenschaften
IUPAC Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-13(15,4-2)8-16-12(18)10-7-9(14)5-6-11(10)17/h5-7,17H,3-4,8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJBPGTWWKQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)